molecular formula C17H22ClNO4 B3984910 Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride

Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride

Cat. No.: B3984910
M. Wt: 339.8 g/mol
InChI Key: XYRMKAHTXOVBIU-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is a fused ring structure consisting of a benzene ring and a furan ring. The compound also contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of these ring systems imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and a suitable electrophile.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using a pyrrolidine derivative and an appropriate leaving group.

    Esterification: The carboxylate group can be introduced through an esterification reaction using an alcohol and a carboxylic acid derivative.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions.

Scientific Research Applications

Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds containing the benzofuran ring system, which may have similar chemical and biological properties.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which may exhibit similar pharmacological activities.

    Methoxy-Substituted Compounds: Compounds with methoxy groups, which may have similar reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4.ClH/c1-3-21-17(19)16-13-10-12(20-2)6-7-14(13)22-15(16)11-18-8-4-5-9-18;/h6-7,10H,3-5,8-9,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRMKAHTXOVBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride
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Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride
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Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride
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Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride
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Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride
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Ethyl 5-methoxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride

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